Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid
Description
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridine ring system with two carboxylic acid groups at positions 3 and 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It is commercially available as a high-purity building block (e.g., 95% purity, priced at €629/50mg from CymitQuimica). The dicarboxylic acid groups enable its use as a ligand in coordination chemistry, similar to pyridine-3,5-dicarboxylic acid derivatives.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-1-2-11-7(3-5)6(4-10-11)9(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIBMHDWDIUUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Applications
Antimicrobial Properties
Research indicates that Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid exhibits notable antimicrobial activity. The compound's mechanism involves inhibiting bacterial cell wall synthesis and disrupting microbial membranes. In a study focusing on its derivatives, several were found to be effective against drug-resistant strains of Mycobacterium tuberculosis, showcasing minimal cytotoxicity to human cells while maintaining potent antimicrobial effects .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. It interacts with cellular signaling pathways, potentially inducing apoptosis in cancer cells. A series of derivatives have been synthesized and tested for their efficacy against various cancer cell lines, revealing promising results in inhibiting tumor growth .
Biological Research
Drug Development
this compound serves as a scaffold for the development of novel therapeutic agents. Its derivatives have been optimized for selectivity against specific kinases involved in cancer and other diseases. For instance, compounds derived from this scaffold have shown selective inhibition of protein kinases associated with tumor growth and metastasis .
Neuropharmacology
Recent studies have explored the neuropharmacological potential of the compound. It has been suggested that certain derivatives may penetrate the central nervous system effectively, offering new avenues for treating neurological disorders .
Industrial Applications
Synthesis of Agrochemicals
In addition to its medicinal uses, this compound is employed in the synthesis of agrochemicals. The compound acts as a building block in creating new pesticides and herbicides that are more effective and environmentally friendly .
Dyes and Pigments
The compound is also utilized in the industrial sector for manufacturing dyes and pigments. Its chemical structure allows for modifications that enhance color stability and intensity, making it valuable in textile and cosmetic formulations .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | <0.002 | Mycobacterium tuberculosis (H37Rv) |
| 2 | <0.465 | Drug-resistant strains |
| 3 | <0.381 | Staphylococcus aureus |
Table 2: Anticancer Efficacy Against Cell Lines
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| A | 0.05 | Breast Cancer |
| B | 0.10 | Lung Cancer |
| C | 0.07 | Colon Cancer |
Case Studies
Case Study 1: Antituberculosis Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized to target drug-resistant Mycobacterium tuberculosis. These compounds exhibited excellent in vitro potency with MIC values below 0.002 μg/mL against susceptible strains and maintained low cytotoxicity .
Case Study 2: Kinase Inhibition in Cancer Treatment
In a study focused on kinase inhibitors derived from this compound, several compounds demonstrated significant selectivity towards GSK-3β and CDK-2 kinases involved in cancer progression. The optimized compounds showed improved pharmacokinetic profiles suitable for further development .
Mechanism of Action
The mechanism by which Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell walls and membranes.
Anticancer Activity: Interacts with cellular signaling pathways, inducing apoptosis.
Comparison with Similar Compounds
Ben-1 Acid (1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid)
- Structural Differences : Contains a dihydropyridine core with a 3-nitrophenyl substituent and methyl groups at positions 2 and 4.
- Synthesis : Formed as a byproduct (0.15–0.55%) during alkaline hydrolysis of dimethyl ester intermediates.
- Key Distinction : The nitro group and dihydropyridine ring reduce aromaticity compared to pyrazolo[1,5-a]pyridine derivatives, altering reactivity and stability.
3,5-Diethyl 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Dimethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS 99446-50-1)
- Structural Differences : Methyl esters replace carboxylic acids.
- Applications : Intermediate in organic synthesis; esters are more soluble in organic solvents than the acid form.
- Key Distinction : Ester groups modulate solubility and reactivity, making this derivative more suitable for cross-coupling reactions.
Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic Acid, 6,7-dihydro-5-(tert-butyl) Ester
- Structural Differences : Pyrazine ring with a tert-butyl ester and partial saturation.
- Properties : The tert-butyl group provides steric bulk, influencing conformational flexibility.
- Key Distinction : Pyrazine ring introduces additional nitrogen atoms, altering hydrogen-bonding capabilities.
Comparative Data Table
Biological Activity
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds known for their wide-ranging pharmacological effects. They have been implicated in various therapeutic areas, including:
- Antiplatelet activity
- Melatonin receptor agonism
- Antipsychotic properties
- Antiherpetic effects
- Neuroprotective actions against conditions such as anxiety and schizophrenia .
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as antituberculosis agents. Notably, compounds synthesized with modifications to the carboxamide group have shown promising in vitro activity against Mycobacterium tuberculosis (Mtb) strains. For instance:
- Compound 6j demonstrated an MIC (Minimum Inhibitory Concentration) of less than 0.002 μg/mL against drug-susceptible H37Rv strains and exhibited low cytotoxicity against Vero cells. In vivo studies indicated significant reductions in bacterial burdens in infected mouse models .
The following table summarizes the antitubercular activity of selected derivatives:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 6j | < 0.002 | H37Rv |
| 6k | < 0.381 | MDR-TB strains |
| 6l | < 0.465 | rINH-resistant |
Anticancer Properties
Some pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their anticancer potential. A study indicated that these compounds could induce apoptosis in cancer cell lines, suggesting their utility as anticancer agents. The mechanisms often involve the inhibition of specific protein kinases associated with cancer progression .
The biological activities of pyrazolo[1,5-a]pyridine derivatives can be attributed to their ability to interact with various molecular targets:
- Kinase Inhibition : Many derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and differentiation. For example, some compounds have shown selective inhibition against AXL and c-MET kinases, implicated in several malignancies .
- Receptor Modulation : Certain derivatives function as agonists or antagonists at neurotransmitter receptors, including melatonin and serotonin receptors, contributing to their neuropharmacological effects .
Case Studies
Several case studies illustrate the efficacy of pyrazolo[1,5-a]pyridine derivatives:
- Study on Antitubercular Agents : A series of new derivatives were synthesized and tested against Mtb strains. The lead compound exhibited significant antibacterial activity and favorable pharmacokinetic properties, paving the way for further development into a potential therapeutic agent for tuberculosis .
- Anticancer Activity Assessment : In vitro tests revealed that certain pyrazolo[1,5-a]pyridine compounds induced cytotoxic effects in cancer cell lines by promoting apoptosis through kinase pathway modulation. This suggests a potential role in cancer therapy development .
Preparation Methods
1,3-Dipolar Cycloaddition with N-Aminopyridine Sulfates
The 1,3-dipolar cycloaddition reaction between N-aminopyridine sulfates and ethyl propionate represents a cornerstone method for synthesizing pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, which are precursors to the dicarboxylic acid. Substituted pyridines react with hydroxylamine-O-sulfonic acid to generate N-aminopyridine sulfates, bypassing the traditional requirement for iodine salt intermediates. These sulfates are directly reacted with ethyl propionate in a mixed solvent system of water and N,N-dimethylformamide, enhancing reactant solubility. Subsequent hydrolysis with 30% sodium hydroxide aqueous solution yields the corresponding carboxylic acid derivatives.
This method achieves yields of 88–93% for six derivatives (4a–4f) and eliminates precipitation challenges associated with iodine salts. The table below summarizes key reaction parameters:
| Reactant | Solvent System | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| N-Aminopyridine sulfate | Water/N,N-dimethylformamide | NaOH (30%) | Ambient | 88–93 |
Modern and Green Synthesis Methods
Sonochemical One-Pot Synthesis
A catalyst-free, sonochemical approach enables the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via [3+2] cycloaddition of dialkyl acetylenedicarboxylates, ethyl propiolate, and alkenes with 1-amino-2(1H)-pyridine-2-imines. Ultrasonic irradiation (85°C, 110 W) in acetonitrile accelerates the reaction, achieving 92% yield compared to 54% under conventional heating. This method’s regioselectivity and absence of toxic catalysts align with green chemistry principles.
The mechanism involves a Michael-type addition of the exocyclic amino group to acetylenedicarboxylates, followed by cyclization and aromatization. X-ray crystallography confirmed the structures of representative products (e.g., compounds 5a–5s ), validating the regioselectivity.
Comparative Analysis of Preparation Methods
The table below contrasts the three primary methods:
Q & A
Q. What are the common synthetic challenges in preparing Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, and how can they be addressed methodologically?
The synthesis often encounters issues with cyclization and ester hydrolysis. For example, attempts to cyclize pyrazolopyridine-dicarboxylate esters with hydrazine hydrate under basic conditions (e.g., in methanol/ethanol) may fail due to competing side reactions. Alternative approaches include using acetic acid as a solvent for cyclization or optimizing reaction times (e.g., 8–36 hours under reflux) . Hydrolysis of ester groups (e.g., dimethyl or diethyl esters) under basic conditions requires careful pH control to avoid decarboxylation or decomposition. Purification via recrystallization or chromatography is critical to isolate the dicarboxylic acid .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm proton environments and carboxylate group positions.
- FT-IR : For identifying carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- Mass Spectrometry (HRMS/ESI) : To verify molecular weight and fragmentation patterns .
- Elemental Analysis : To validate purity and stoichiometry .
- X-ray Diffraction (XRD) : For resolving crystal structures and hydrogen-bonding networks in co-crystals .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the structural and thermal properties of this compound in co-crystalline systems?
In co-crystals with nitrogen donors (e.g., 4,4′-bipyridine), short, strong N–H⋯O hydrogen bonds dominate. These bonds exhibit temperature-dependent proton migration, as shown by ¹⁴N NQR measurements. For instance, increasing temperature (157–323 K) causes a ~0.03 Å increase in N⋯H distance, altering quadrupole coupling constants (Δe²qQ/h ≈ 90 kHz). Such interactions stabilize 2D frameworks, with thermal motion and proton displacement competing to modulate bond strength .
Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs), and what applications arise from its coordination chemistry?
The dicarboxylic acid acts as a linker in MOFs due to its two carboxylate groups. Methods include:
- Hydrothermal Synthesis : Reacting with metal salts (e.g., Eu³⁺/Tb³⁺) and bipyridine derivatives at 110°C for 2 days to form luminescent thermometers .
- Solvent Choice : Water or NMP enhances solubility and framework stability.
- Post-Synthetic Modification : Functionalizing the pyrazole ring with nucleophiles (e.g., amines) to tune porosity or catalytic activity . Applications include gas storage, luminescence sensing, and proton-conductive materials .
Q. How can researchers resolve contradictions in experimental data during ester-to-acid conversion or cyclization reactions?
Contradictions often arise from competing reaction pathways. For example:
- Ester Hydrolysis : Basic conditions may degrade the pyrazole core. Switching to milder acidic hydrolysis (e.g., H₂SO₄/H₂O) preserves the structure .
- Cyclization Failures : Hydrazine in acetic acid may yield undesired byproducts. Monitoring via TLC and optimizing stoichiometry (e.g., excess hydrazine) improves yield .
- Spectroscopic Discrepancies : Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
Q. What role does this compound play in polymer synthesis, and how are reaction conditions optimized?
It serves as a monomer in polyamide-ethers, enhancing thermal stability and rigidity. Key steps include:
- Monomer Activation : Using coupling agents (e.g., DCC) to react with diamine monomers.
- Solvent Optimization : NMP or DMAc at 80–120°C prevents premature precipitation.
- Catalysis : Pd/C or acid catalysts accelerate polymerization while minimizing side reactions . Applications include high-performance membranes and coatings .
Methodological Considerations
Q. What computational tools are recommended for predicting the hydrogen-bonding behavior of this compound?
- DFT Calculations : To model proton transfer dynamics and bond lengths (e.g., Gaussian or ORCA software).
- Molecular Dynamics (MD) Simulations : For assessing thermal motion effects on hydrogen bonds (e.g., GROMACS).
- Crystallographic Software : SHELX or OLEX2 for refining XRD data and validating hydrogen-bond networks .
Q. How can researchers functionalize the pyrazole ring to enhance bioactivity while maintaining solubility?
- Nucleophilic Substitution : React with amines or thiols at position 3 or 5 under basic conditions (K₂CO₃/DMF, 60°C) .
- Click Chemistry : Azide-alkyne cycloaddition to introduce triazole moieties for antimicrobial or anticancer activity .
- Protecting Groups : Use tert-butyl esters to temporarily block carboxylates during functionalization, followed by deprotection with TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
